Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid structure
92973-24-5 structure
상품 이름:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
CAS 번호:92973-24-5
MF:C12H7F3O3
메가와트:256.177394151688
MDL:MFCD02602847
CID:801078
PubChem ID:647499

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 화학적 및 물리적 성질

이름 및 식별자

    • 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
    • 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
    • 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
    • 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
    • 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
    • 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
    • EN300-109243
    • CS-0095183
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
    • SR-01000363008-1
    • SB61061
    • PD037053
    • Q27096978
    • VS-01350
    • CHEMBL200377
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic
    • 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
    • 92973-24-5
    • HMS3604L03
    • MFCD02602847
    • IJPNRBZMRINMMR-UHFFFAOYSA-N
    • 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
    • BBL003481
    • PD005490
    • 2evc
    • AKOS000109200
    • BDBM50175443
    • DB07759
    • NS00068266
    • DB-349790
    • G86129
    • DTXSID40349440
    • HMS2494F03
    • Z57727924
    • STK055280
    • SMR000011380
    • SCHEMBL376111
    • SR-01000363008
    • KUC100872N
    • MLS000032257
    • 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
    • MDL: MFCD02602847
    • 인치: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
    • InChIKey: IJPNRBZMRINMMR-UHFFFAOYSA-N
    • 미소: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

계산된 속성

  • 정밀분자량: 256.03472857g/mol
  • 동위원소 질량: 256.03472857g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 316
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 50.4Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3.4

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.395
  • 융해점: 163-167 °C (lit.)
  • 비등점: 372.9°C at 760 mmHg
  • 플래시 포인트: 179.3°C
  • 굴절률: 1.511
  • 증기압: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 보안 정보

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
T791805-10000mg
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
92973-24-5
10g
$1568.00 2023-05-17
Enamine
EN300-109243-10.0g
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
92973-24-5 95%
10g
$320.0 2023-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T921116-1g
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
92973-24-5 97%
1g
¥515.70 2022-08-31
abcr
AB371997-1 g
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; .
92973-24-5
1 g
€239.50 2023-07-19
Enamine
EN300-109243-2.5g
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
92973-24-5 95%
2.5g
$161.0 2023-10-27
Enamine
EN300-109243-0.1g
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
92973-24-5 95%
0.1g
$41.0 2023-10-27
Chemenu
CM196179-5g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
5g
$*** 2023-05-29
TRC
T791805-1000mg
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
92973-24-5
1g
$201.00 2023-05-17
Enamine
EN300-109243-1g
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
92973-24-5 95%
1g
$119.0 2023-10-27
Aaron
AR00GZ2N-1g
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC
92973-24-5 95%
1g
$189.00 2024-07-18

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 합성 방법

Synthetic Routes 1

반응 조건
1.1 Catalysts: Cupric chloride
참조
Synthesis and bioactivity research of glycine hydrazides derivatives
Ren, Tianrui; Yu, Songrui; Xue, Sijia; Bian, Wangdong, Nongyaoxue Xuebao, 2008, 10(2), 151-155

Synthetic Routes 2

반응 조건
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Ethanol ,  Water ;  rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity
Zhao, Fabao; Atxabal, Unai; Mariottini, Sofia; Yi, Feng; Lotti, James S.; et al, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Synthetic Routes 3

반응 조건
참조
5-(Substituted phenyl)-2-furancarboxylic acids
, Czechoslovakia, , ,

Synthetic Routes 4

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
참조
Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides
Xue, Xi-Jia; Bian, Wang-Dong; Chai, An; Yu, Song-Rui, Youji Huaxue, 2008, 28(5), 865-869

Synthetic Routes 5

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone ,  Water ;  0 °C; 1 d, rt
참조
Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes
Huguet, Florian; Melet, Armelle; Alves de Sousa, Rodolphe; Lieutaud, Aurelie; Chevalier, Jacqueline; et al, ChemMedChem, 2012, 7(6), 1020-1030

Synthetic Routes 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
참조
Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists
Lim, Chae Jo ; Kim, Nam Hui; Park, Hye Jin; Lee, Byung Ho ; Oh, Kwang-Seok ; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Synthetic Routes 7

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ;  0 °C; 4 h, rt; 16 h, rt
참조
Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety
Raviprabha, K.; Poojary, Boja; Manjunatha, K.; Vasantha, K.; Fernandes, N. Jennifer; et al, Pharma Chemica, 2016, 8(2), 1-9

Synthetic Routes 8

반응 조건
1.1 Reagents: Silver oxide (Ag2O)
참조
Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids
Janda, L.; Voticky, Z., Chemicke Zvesti, 1984, 38(4), 507-13

Synthetic Routes 9

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
참조
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

Synthetic Routes 10

반응 조건
1.1 Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  3 h, rt
참조
Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors
Vedantham, Punitha; Guerra, Jennifer M.; Schoenen, Frank; Huang, Min; Gor, Parul J.; et al, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Synthetic Routes 11

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives
Gorak, Yu. I.; Obushak, N. D.; Matiichuk, V. S.; Lytvyn, R. Z., Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Synthetic Routes 12

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities
Kim, Nam-Jung; Li, Fu-Nan; Lee, Jin Hee; Park, Seul-gi; Kim, Kyeojin; et al, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Synthetic Routes 13

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ;  rt; 4 h, rt; 16 h, rt
참조
Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents
Prasad, D. Jagadeesh; Karthikeyan, M. S.; Karegoudar, Prakash B.; Poojary, Boja; Holla, B. Shivarama; et al, Phosphorus, 2007, 182(5), 1083-1091

Synthetic Routes 14

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
참조
Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase
Huang, Qing-Qing; Huang, Min; Nan, Fa-Jun; Ye, Qi-Zhuang, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
A948882
순결:99%
재다:5g
가격 ($):178.0